![molecular formula C17H25NO4S B2478427 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide CAS No. 1008619-63-3](/img/structure/B2478427.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a phenylethanesulfonamide group . The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spiro compound, which is a bicyclic molecule that consists of two rings sharing a single atom . The phenylethanesulfonamide group is a type of sulfonamide, which is a functional group that is commonly found in various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the spiro ring and the sulfonamide group. The spiro ring would likely impart some degree of three-dimensionality to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Synthesis and Utility in Organic Chemistry : N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide serves as a precursor in the synthesis of complex molecules. For example, its derivatives have been utilized in the Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing its utility in creating spiromorpholinotetrahydropyran derivatives through bicyclization processes (Reddy et al., 2014). Similarly, the compound has been a key intermediate in producing a variety of heterocyclic compounds with potential as therapeutic agents (Franchini et al., 2017).
Pharmacological Applications
- Potential Therapeutic Applications : Various derivatives of this compound have been explored for their pharmacological properties. Notably, some compounds have shown promising activities as 5-HT1A receptor agonists, indicating potential for neuroprotective and antinociceptive effects, which could be beneficial in pain management strategies (Franchini et al., 2017).
Antiviral and Antimicrobial Activities
- Antiviral and Antimicrobial Potential : Research has also delved into the antimicrobial activities of spiro thiazolinone derivatives, indicating a broader scope of biological applications. Such studies reveal the compound's versatility and potential in developing new antimicrobial agents (Patel & Patel, 2015). Additionally, derivatives have been evaluated against human coronavirus, showcasing the relevance of this chemical scaffold in the development of antiviral drugs (Apaydın et al., 2019).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c19-23(20,12-9-15-7-3-1-4-8-15)18-13-16-14-21-17(22-16)10-5-2-6-11-17/h1,3-4,7-8,16,18H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDUYLDKOHLDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
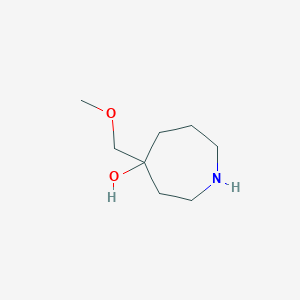
![1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2478346.png)
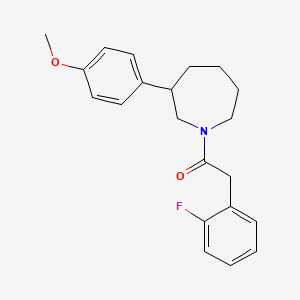

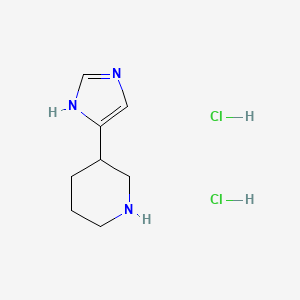
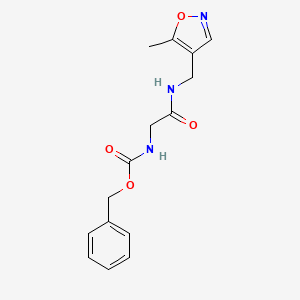
![3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2478354.png)
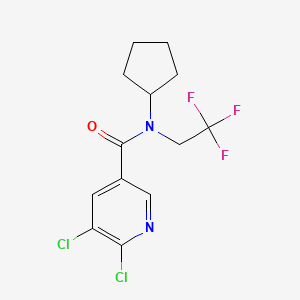
![Methyl 2-(benzylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2478359.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B2478360.png)
![4-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2478361.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine](/img/structure/B2478363.png)
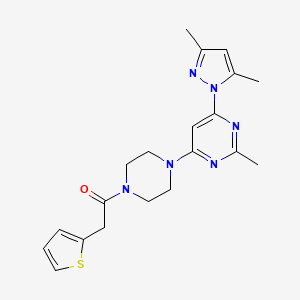
![1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B2478367.png)
